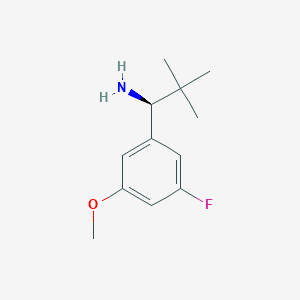
(S)-1-(3-fluoro-5-methoxyphenyl)-2,2-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-fluoro-5-methoxyphenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, along with a dimethylpropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-fluoro-5-methoxyphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoro-5-methoxybenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with (S)-2,2-dimethylpropan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The resulting product is purified using chromatographic techniques to obtain the desired chiral amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the phenyl ring or the amine group, depending on the desired product.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles such as sodium methoxide or potassium fluoride.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Explored for its role in enzyme inhibition assays.
Medicine:
- Potential applications in the development of pharmaceuticals targeting neurological disorders.
- Studied for its effects on neurotransmitter systems.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Employed in the synthesis of agrochemicals and other industrial compounds.
Mechanism of Action
The mechanism of action of (S)-1-(3-fluoro-5-methoxyphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine and methoxy groups on the phenyl ring contribute to its binding affinity and specificity. The compound may modulate the activity of neurotransmitter systems or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
®-1-(3-fluoro-5-methoxyphenyl)-2,2-dimethylpropan-1-amine: The enantiomer of the compound, differing in its chiral configuration.
3-fluoro-5-methoxyphenylboronic acid: A related compound with a boronic acid functional group.
(3-fluoro-5-methoxyphenyl)(methyl)sulfane: A sulfur-containing analog.
Uniqueness:
- The specific chiral configuration of (S)-1-(3-fluoro-5-methoxyphenyl)-2,2-dimethylpropan-1-amine imparts unique biological activity and selectivity.
- The presence of both fluorine and methoxy groups enhances its chemical reactivity and binding properties compared to similar compounds.
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
(1S)-1-(3-fluoro-5-methoxyphenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H18FNO/c1-12(2,3)11(14)8-5-9(13)7-10(6-8)15-4/h5-7,11H,14H2,1-4H3/t11-/m1/s1 |
InChI Key |
QJMLJHWAHFWDOI-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC(=CC(=C1)F)OC)N |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC(=C1)F)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



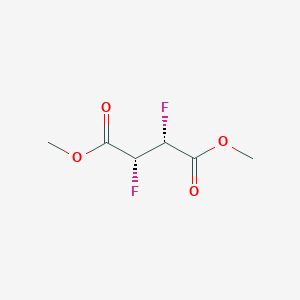

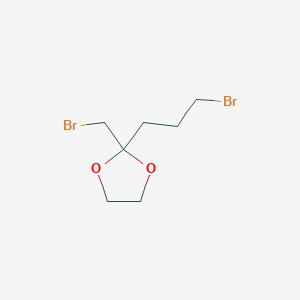
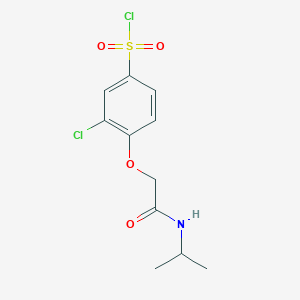
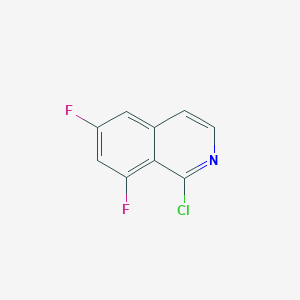
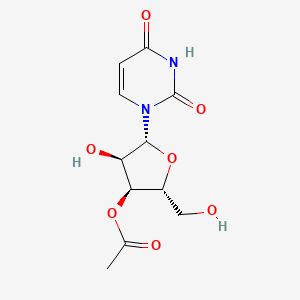
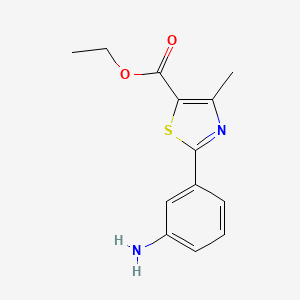
![N-(1H-Benzo[d]imidazol-1-yl)formamide](/img/structure/B15199700.png)
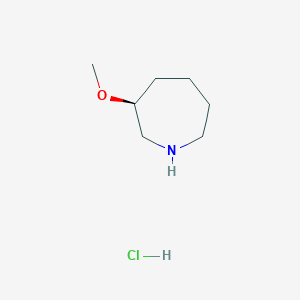

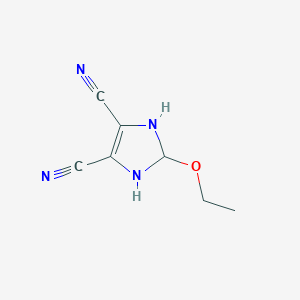
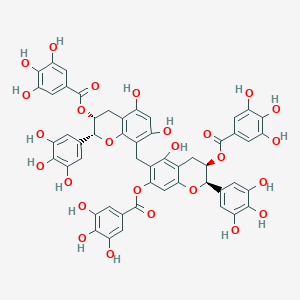
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B15199737.png)
